
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide, also known as Lucanthone, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It was originally developed as an anti-schistosomal drug, but its anti-cancer properties were discovered later.
Mécanisme D'action
The exact mechanism of action of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood. However, it is believed to act by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit the growth of cancer cells. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have anti-inflammatory and anti-viral effects. However, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have toxic effects on normal cells, which limits its use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily obtained and purified. It has also been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has some limitations for lab experiments. It has toxic effects on normal cells, which limits its use in certain experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide. One direction is to explore its potential use in combination therapy with other anti-cancer drugs. Another direction is to explore its potential use in the treatment of viral infections. Finally, there is a need for further research on the toxic effects of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide on normal cells, in order to better understand its potential uses and limitations.
Méthodes De Synthèse
The synthesis of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of quinoxaline with acetic anhydride, followed by the reaction with tert-butylbenzoic acid and paraformaldehyde. The resulting compound is then oxidized to form 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide. This synthesis method has been widely used in research laboratories and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been studied for its potential use in combination therapy with other anti-cancer drugs. In addition to its anti-cancer properties, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory and anti-viral effects.
Propriétés
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14(25)20-18(23-17-7-5-6-8-19(17)24(20)27)13-28-21(26)15-9-11-16(12-10-15)22(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXFECUWXRGLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-tert-butylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)

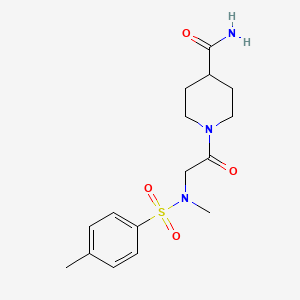

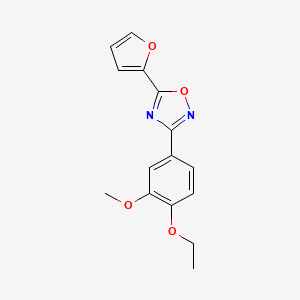
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
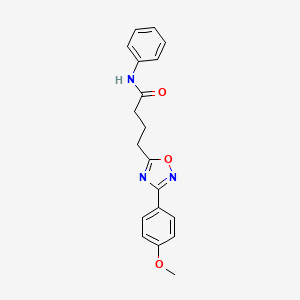
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
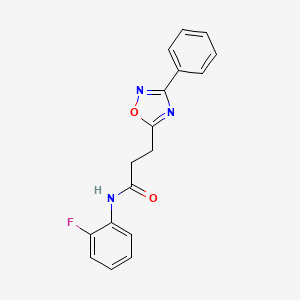
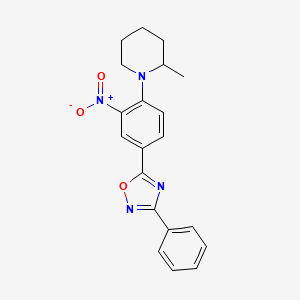
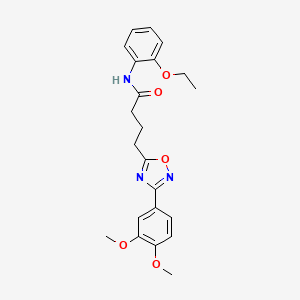

![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)